Ankaflavin

Description

Properties

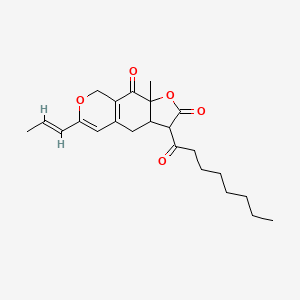

IUPAC Name |

9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJNEHGKRUSLT-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)/C=C/C)C(=O)C2(OC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structural Differences and Biological Activities of Ankaflavin and Monascin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural distinctions between two bioactive polyketide pigments, ankaflavin (B600211) and monascin (B191897). Produced by Monascus species, these yellow pigments have garnered significant interest in the scientific community for their therapeutic potential. This document outlines their core structural differences, physicochemical properties, detailed experimental protocols for their isolation and analysis, and their influence on key signaling pathways.

Core Structural Differences

This compound and monascin are azaphilone pigments that share a common polyketide core structure. The fundamental difference between them lies in the length of the acyl side chain attached to the pyran ring. This compound possesses an octanoyl (C8) side chain, while monascin has a hexanoyl (C6) side chain. This seemingly minor variation in two methylene (B1212753) groups contributes to differences in their physicochemical properties and biological activities.

Ankaflavin: A Technical Guide to its Discovery, Isolation from Red Mold Rice, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ankaflavin (B600211), a yellow pigment produced by Monascus species fermented on rice, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from red mold rice. It details comprehensive experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the quantitative data on its bioactivity, including its effects on lipid metabolism and cancer cell proliferation, and elucidates the underlying molecular mechanisms through detailed signaling pathway diagrams.

Introduction: The Discovery of a Bioactive Pigment

Red mold rice, a traditional Asian food and medicinal product, is produced by the fermentation of rice with fungi of the genus Monascus, most notably Monascus purpureus. For centuries, it has been utilized not only as a food colorant and preservative but also for its health-promoting properties. Scientific investigation into the secondary metabolites of Monascus led to the discovery and isolation of a class of yellow pigments, among which this compound (C₂₃H₃₀O₅) stands out for its significant therapeutic potential.[1][2] Early studies focused on identifying the various pigments responsible for the characteristic color of red mold rice, which led to the characterization of this compound and its structural analogue, monascin. Subsequent research revealed that this compound possesses a range of pharmacological effects, including anti-inflammatory, anticancer, anti-atherosclerotic, and hypolipidemic properties.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

| Property | Value |

| Molecular Formula | C₂₃H₃₀O₅ |

| Molecular Weight | 386.48 g/mol |

| Appearance | Yellow Pigment |

| Solubility | Soluble in organic solvents such as acetone, ethanol, and n-hexane. |

Experimental Protocols: From Fermentation to Purified this compound

The isolation of high-purity this compound from red mold rice is a multi-step process involving fermentation, extraction, and chromatographic purification.

Fermentation of Red Mold Rice

The production of this compound begins with the solid-state fermentation of rice with a high-yielding strain of Monascus purpureus.

-

Strain Selection: A high-pigment-producing strain of Monascus purpureus is selected and maintained on a suitable agar (B569324) medium.

-

Inoculum Preparation: A seed culture is prepared by inoculating a sterilized liquid medium with the Monascus strain and incubating it on a shaker.

-

Solid-State Fermentation: Rice is soaked, sterilized, and, once cooled, inoculated with the seed culture. The inoculated rice is then incubated under controlled temperature and humidity for several days to allow for fungal growth and pigment production.

Extraction of Crude this compound

Following fermentation, the dried red mold rice is ground into a powder, from which the crude pigments are extracted.

-

Solvent Extraction: The powdered red mold rice is subjected to extraction with an organic solvent. Common solvents used include ethanol, acetone, or n-hexane. The choice of solvent can influence the initial purity of the extract, with less polar solvents like n-hexane showing greater specificity for yellow pigments.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude pigment mixture.

Purification of this compound

A series of chromatographic techniques are employed to separate this compound from other pigments and impurities in the crude extract.

-

Objective: To perform an initial separation of the pigment mixture based on polarity.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used. The process may start with 100% n-hexane, with the polarity gradually increased by adding ethyl acetate. A specific protocol might use a mobile phase of n-hexane:ethyl acetate in ratios ranging from 8:1 to 2:1. The yellow fraction containing this compound is collected.

-

Objective: Further purification of the yellow pigment fraction.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A solvent system such as methanol (B129727) is used to elute the compounds. This step helps in removing impurities of different molecular sizes.

-

Objective: To achieve high-purity isolation of this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. A specific method uses a mobile phase of Acetonitrile:Water:TFA = 62:38:0.05.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength where this compound has a strong absorbance, such as 231 nm.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected. The purity of the isolated this compound can be assessed by analytical HPLC, and a purity of over 99% can be achieved.

Quantitative Bioactivity of this compound

This compound has demonstrated significant biological effects in both in vitro and in vivo studies.

Cytotoxic Activity Against Cancer Cell Lines

This compound exhibits selective cytotoxicity towards various cancer cell lines, inducing apoptosis.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| Hep G2 | Hepatocellular Carcinoma | 15 |

| A549 | Lung Carcinoma | 15 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Hypolipidemic Effects

In vivo studies in animal models have demonstrated the potent lipid-lowering effects of this compound.

| Parameter | Animal Model | Treatment Dose | % Reduction (vs. Control) |

| Total Cholesterol (TC) | Hamsters | Not Specified | 28.6 |

| Triglycerides (TG) | Hamsters | Not Specified | 58.2 |

| LDL-Cholesterol | Hamsters | Not Specified | 42.3 |

| HDL-Cholesterol | Hamsters | Not Specified | +20.9 (increase) |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in metabolism, inflammation, and oxidative stress.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound acts as a natural agonist for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Activation of PPARγ by this compound leads to enhanced insulin (B600854) sensitivity.

Nrf2-Mediated Antioxidant Response

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This compound promotes the phosphorylation and nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This mechanism contributes to its protective effects against oxidative stress-induced damage.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can suppress the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Conclusion

This compound, a yellow pigment isolated from red mold rice, exhibits a remarkable profile of biological activities with significant therapeutic potential. The detailed protocols for its isolation and purification provided in this guide offer a foundation for researchers to obtain high-purity this compound for further investigation. The elucidation of its mechanisms of action through the modulation of key signaling pathways, including PPARγ, Nrf2, and NF-κB, opens avenues for the development of novel drugs targeting metabolic disorders, inflammatory diseases, and cancer. Further research is warranted to fully explore the clinical applications of this promising natural compound.

References

- 1. US9364457B2 - Method for manufacturing composition for lowering blood lipid and elevating high-density lipoprotein - Google Patents [patents.google.com]

- 2. Perspectives on Functional Red Mold Rice: Functional Ingredients, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a natural novel PPARγ agonist upregulates Nrf2 to attenuate methylglyoxal-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound from Monascus-fermented red rice exhibits selective cytotoxic effect and induces cell death on Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ankaflavin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from the fermentation of Monascus species, has garnered significant interest in oncological research due to its selective cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on the molecular pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting cancerous pathologies.

Cytotoxicity and Selectivity

This compound exhibits a notable selective toxicity towards cancer cells while showing minimal effects on normal cells. This selectivity is a crucial attribute for a potential chemotherapeutic agent.

| Cell Line | Cancer Type | IC50 Value | Reference |

| Hep G2 | Hepatocellular Carcinoma | 15 µg/mL | [1] |

| A549 | Lung Carcinoma | 15 µg/mL | [1] |

| HEp-2 | Laryngeal Carcinoma | Not specified | [2] |

| MRC-5 | Normal Lung Fibroblast | No significant toxicity at 15 µg/mL | [1] |

| WI-38 | Normal Lung Fibroblast | No significant toxicity at 15 µg/mL | [1] |

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical pathway to target in cancer therapy as it leads to the controlled elimination of malignant cells.

Morphological and Cellular Evidence

Studies have shown that treatment of cancer cells with this compound leads to characteristic apoptotic morphological changes, including chromosomal condensation and fragmentation. Flow cytometry analysis further confirms apoptosis by revealing a significant increase in the sub-G1 cell population, which is indicative of DNA fragmentation.

Caspase-Dependent Apoptotic Pathway

This compound triggers the intrinsic apoptotic pathway, which is heavily reliant on the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caption: this compound-induced caspase-dependent apoptosis.

Research has demonstrated that this compound treatment leads to the activation of initiator caspases, specifically caspase-8 and caspase-9, as well as the executioner caspase, caspase-3, in human laryngeal carcinoma HEp-2 cells. The activation of caspase-9 points to the involvement of the mitochondrial pathway, while the activation of caspase-8 suggests a potential cross-talk with the extrinsic apoptotic pathway.

Modulation of Inflammatory Pathways

In addition to its pro-apoptotic effects, this compound has been shown to modulate inflammatory pathways, which are often dysregulated in cancer. It can decrease the production of inflammatory mediators such as nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage-like RAW 264.7 cells. This anti-inflammatory activity may contribute to its overall anti-tumor properties by altering the tumor microenvironment.

Caption: Anti-inflammatory effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Objective: To analyze the cell cycle distribution and quantify the percentage of apoptotic cells following this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, the sub-G1 peak is quantified. For cell cycle analysis, the distribution of cells in G0/G1, S, and G2/M phases is determined.

Caption: Workflow for flow cytometry analysis.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

Methodology:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., caspase-3, caspase-8, caspase-9, iNOS, COX-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of caspase-dependent apoptosis. Its selectivity for cancer cells over normal cells is a highly desirable characteristic. Furthermore, its ability to modulate inflammatory pathways suggests a multi-faceted mechanism of action that could be advantageous in a complex disease like cancer.

Future research should focus on:

-

Elucidating the upstream signaling events that trigger the apoptotic cascade.

-

Investigating the role of this compound in modulating other cancer hallmarks, such as angiogenesis, metastasis, and metabolism.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic drugs.

A deeper understanding of this compound's molecular mechanisms will be crucial for its potential translation into clinical applications for the treatment of various cancers.

References

- 1. This compound from Monascus-fermented red rice exhibits selective cytotoxic effect and induces cell death on Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor and anti-inflammatory properties of this compound and monaphilone A from monascus purpureus NTU 568 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ankaflavin: A Potential Neuroprotective Agent - A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 1, 2025

Abstract

Neurodegenerative diseases, characterized by progressive neuronal loss, pose a significant and growing challenge to global health. The complex pathophysiology, involving oxidative stress, chronic neuroinflammation, and protein aggregation, necessitates the exploration of multi-target therapeutic agents. Ankaflavin (B600211) (AK), a yellow pigment derived from Monascus purpureus-fermented products, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the neuroprotective potential of this compound, detailing its mechanisms of action, summarizing preclinical evidence, and outlining key experimental methodologies. The core of its therapeutic action appears to be the dual activation of the Nrf2 antioxidant response pathway and agonism of PPARγ, coupled with the potent inhibition of the pro-inflammatory NF-κB signaling cascade. This document synthesizes current knowledge to serve as a resource for researchers investigating this compound as a potential therapeutic for neurodegenerative disorders.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress and inflammation.

1.1 Activation of the Nrf2/ARE Antioxidant Pathway

A primary mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[1][2] This includes enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which collectively enhance the cellular defense against oxidative stress, a key pathological feature in many neurodegenerative diseases.[3][4] Studies have demonstrated that this compound significantly increases Nrf2 phosphorylation and the subsequent expression of HO-1 and GCL.[3]

1.2 Anti-inflammatory Effects via NF-κB Inhibition and PPARγ Agonism

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegeneration. This compound demonstrates potent anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. It has been shown to suppress the phosphorylation of key upstream kinases (like ERK1/2 and p38 MAPK), thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Furthermore, this compound acts as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. PPARγ activation is known to exert anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB. This dual action of direct NF-κB pathway inhibition and PPARγ agonism makes this compound a powerful modulator of neuroinflammatory processes.

Preclinical Evidence and Quantitative Data

This compound has been evaluated in several preclinical models, demonstrating significant neuroprotective potential. The data below is synthesized from studies investigating its effects on inflammation, oxidative stress, and specific models of neurodegeneration.

2.1 Efficacy in Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's Disease (AD), such as the APP-J20 mouse, treatment with Monascus purpureus fermented products containing this compound has been shown to:

-

Improve cognitive function and reverse behavioral deficits.

-

Reduce the burden of hippocampal β-amyloid (Aβ) peptide.

-

Decrease the hyper-phosphorylation of tau protein.

-

Reduce overall neuroinflammation.

In vitro studies using PC12 cells, a common neuronal model, show that this compound can protect against Aβ-induced neurotoxicity.

2.2 Modulation of Inflammatory and Oxidative Stress Markers

While much of the detailed quantitative data comes from non-CNS models, the modulated pathways are directly relevant to neuroinflammation and neurodegeneration. A study using a mouse model of alcohol-induced organ damage provided key insights into this compound's dose-dependent efficacy.

Table 1: Quantitative Effects of this compound on Key Biomarkers

| Biomarker/Pathway | Insult | Model | This compound Effect | % Change / Fold Change | Reference |

|---|---|---|---|---|---|

| Inflammatory Markers | |||||

| NF-κB Protein | Alcohol | Mouse Liver | ▼ Reduction | Reversed 2.06x increase | |

| TNF-α Protein | Alcohol | Mouse Liver | ▼ Reduction | Reversed 5.79x increase | |

| IL-1β Protein | Alcohol | Mouse Liver | ▼ Reduction | Reversed 4.08x increase | |

| IL-6 Protein | Alcohol | Mouse Liver | ▼ Reduction | Reversed 2.91x increase | |

| pERK1/2 Protein | Alcohol | Mouse Liver | ▼ Reduction | ▼ 37.57% (vs. insult) | |

| p-p38 Protein | Alcohol | Mouse Liver | ▼ Reduction | ▼ 48.13% (vs. insult) | |

| Anti-Inflammatory/Antioxidant Markers | |||||

| PPARγ Protein | Alcohol | Mouse Liver | ▲ Increase | ▲ 1.44x (vs. insult) | |

| Nrf2 Phosphorylation | Methylglyoxal | Rat Liver | ▲ Increase | Significantly Increased |

| HO-1 Expression | Methylglyoxal | Rat Liver | ▲ Increase | Significantly Increased | |

Data presented is for low-dose this compound (0.3075 mg/kg/day) where specified. ▼ denotes decrease/inhibition; ▲ denotes increase/activation.

Experimental Protocols and Methodologies

The following section details generalized protocols for key experiments used to evaluate the neuroprotective effects of this compound. These methodologies are foundational for assessing its efficacy in cellular and animal models of neurodegeneration.

3.1 In Vitro Neurotoxicity Assay (Aβ-induced)

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta toxicity.

-

Cell Culture: Plate PC12 or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in complete medium.

-

Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO, <0.1%). Incubate for 2 hours.

-

Insult: Add aggregated Aβ₂₅₋₃₅ (e.g., 20 µM final concentration) or Aβ₁₋₄₂ (e.g., 0.5 µM final concentration) to the wells.

-

Incubation: Incubate the cells for an additional 24-48 hours at 37°C.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

3.2 In Vitro Neuroinflammation Assay (LPS-induced)

This protocol evaluates this compound's ability to suppress microglial activation.

-

Cell Culture: Plate BV-2 microglial cells or primary microglia in 24-well plates.

-

Pre-treatment: Treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

-

Insult: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response.

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

-

Cytokine Release: Quantify levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercial ELISA kits.

-

Protein Expression: Lyse the cells and perform Western blotting to analyze the expression of iNOS, COX-2, and key signaling proteins (p-p38, p-ERK, IκBα).

-

3.3 Western Blotting for Nrf2/HO-1 Pathway

This protocol quantifies changes in key antioxidant protein expression.

-

Protein Extraction: Following treatment (in vitro or ex vivo from brain tissue), lyse cells/tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. For Nrf2, nuclear and cytoplasmic fractions should be separated.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear).

3.4 Animal Models of Neurodegeneration

-

Alzheimer's Disease (AD): Utilize transgenic mouse models like APP/PS1 or 5xFAD, which develop age-dependent Aβ pathology and cognitive deficits. This compound can be administered via oral gavage for several weeks, followed by behavioral testing (e.g., Morris Water Maze) and post-mortem brain analysis.

-

Parkinson's Disease (PD): The 6-hydroxydopamine (6-OHDA) model is common. 6-OHDA is stereotactically injected into the medial forebrain bundle or striatum of mice or rats to induce progressive degeneration of dopaminergic neurons. This compound's protective effect can be assessed by behavioral tests (e.g., apomorphine-induced rotations) and immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.

-

Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rodents mimics focal ischemic stroke. A filament is used to block the MCA for a defined period (e.g., 60 minutes), followed by reperfusion. This compound can be administered before or after the insult to evaluate its effect on infarct volume, neurological deficits, and markers of inflammation and oxidative stress in the brain.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, underpinned by its robust and complementary mechanisms of action targeting both oxidative stress and neuroinflammation. Preclinical data, though requiring further expansion specifically within neurodegenerative models, strongly supports its therapeutic potential. The compound's ability to activate the Nrf2 pathway while simultaneously inhibiting NF-κB and acting as a PPARγ agonist presents a multi-faceted strategy for combating the complex pathology of diseases like Alzheimer's, Parkinson's, and ischemic stroke.

Future research should focus on:

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Rigorously determining the bioavailability of this compound in the central nervous system is critical for establishing effective therapeutic dosages.

-

Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to confirm long-term neuroprotective effects and assess any potential toxicity.

-

Head-to-Head Comparison: Comparing the efficacy of this compound against other known Nrf2 activators or anti-inflammatory agents would help position it within the therapeutic landscape.

By continuing to elucidate its mechanisms and validate its efficacy in robust preclinical models, the scientific community can pave the way for the potential clinical development of this compound as a novel therapy for neurodegenerative diseases.

References

- 1. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a natural novel PPARγ agonist upregulates Nrf2 to attenuate methylglyoxal-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ankaflavin from Monascus Fermentations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211) is a yellow azaphilone pigment produced by several species of the fungus Monascus, most notably Monascus purpureus. Alongside its traditional use as a natural food colorant, this compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities.[1][2][3] These include anti-inflammatory, antioxidant, anti-cancer, and lipid-lowering properties.[1][2] The production of high-purity this compound is crucial for investigating its therapeutic potential and for the development of novel drugs.

These application notes provide detailed protocols for the production of this compound through Monascus fermentation, followed by its extraction and purification to a high degree of purity. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers.

This compound Production via Monascus Fermentation

This compound is a secondary metabolite produced by Monascus species during fermentation. Both solid-state and liquid-state (submerged) fermentation can be employed, with liquid-state fermentation often being preferred for its scalability and better control over fermentation parameters.

Protocol 1: Liquid-State Fermentation of Monascus purpureus

This protocol details the steps for the liquid-state fermentation of Monascus purpureus to produce this compound.

Materials:

-

Monascus purpureus strain

-

Seed Culture Medium (per 100 mL):

-

Glucose: 6 g

-

Peptone: 2 g

-

NaNO₃: 1 g

-

MgSO₄·7H₂O: 0.05 g

-

KH₂PO₄: 0.1 g

-

Tap Water: 100 mL

-

-

Fermentation Medium (per 100 mL):

-

Rice Flour: 5 g

-

NaNO₃: 0.3 g

-

MgSO₄·7H₂O: 0.1 g

-

KH₂PO₄: 0.15 g

-

Tap Water: 100 mL

-

-

Shake flasks (250 mL or 500 mL)

-

Incubator shaker

-

Autoclave

-

Centrifuge

Procedure:

-

Seed Culture Preparation:

-

Prepare the seed culture medium and sterilize by autoclaving.

-

Inoculate the sterilized medium with a stock culture of Monascus purpureus.

-

Incubate the seed culture in a shake flask at 30°C with agitation (e.g., 150-180 rpm) for 2-3 days until a dense mycelial culture is obtained.

-

-

Fermentation:

-

Prepare the fermentation medium and sterilize by autoclaving.

-

Inoculate the fermentation medium with the seed culture at a 5% (v/v) ratio.

-

Incubate the fermentation culture in a shake flask at 30°C with agitation (e.g., 150-180 rpm) for 6-7 days. The culture will gradually turn a deep red-yellow color.

-

-

Biomass Harvesting:

-

After the fermentation period, harvest the mycelial biomass by centrifugation (e.g., 3500 rpm for 20 minutes).

-

Discard the supernatant.

-

The resulting pellet is the Monascus biomass containing this compound and other pigments.

-

-

Drying and Pulverization:

-

Dry the harvested biomass, for example, in an oven at 60°C until a constant weight is achieved.

-

Grind the dried biomass into a fine powder using a mortar and pestle or a mechanical grinder. Sieve the powder (e.g., through a 100-mesh sieve) to ensure a uniform particle size for efficient extraction.

-

Extraction and Purification of this compound

The extraction and purification process is designed to selectively isolate this compound from the complex mixture of pigments and other metabolites present in the fermented biomass. The use of a non-polar solvent like n-hexane is advantageous for the specific extraction of yellow pigments while minimizing the co-extraction of more polar red and orange pigments.

Experimental Workflow for this compound Extraction and Purification

Caption: Overall workflow for this compound extraction and purification.

Protocol 2: Ultrasonic-Assisted n-Hexane Extraction

This protocol describes the extraction of this compound from the dried Monascus biomass using n-hexane, enhanced by ultrasonication.

Materials:

-

Dried and powdered Monascus biomass

-

n-Hexane

-

Ultrasonic bath

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Combine the dried Monascus powder with n-hexane at a solid-to-liquid ratio of 1:20 to 1:120 (g:mL). A ratio of 1:90 (g:mL) has been reported as optimal.

-

Place the mixture in an ultrasonic bath and perform the extraction for 15-45 minutes at an ultrasonic power of 50-100W.

-

Repeat the extraction process 1-4 times for optimal yield.

-

-

Filtration:

-

After each extraction cycle, separate the n-hexane extract from the solid biomass by filtration.

-

Combine the n-hexane extracts from all cycles.

-

-

Concentration:

-

Concentrate the combined n-hexane extract under vacuum using a rotary evaporator at a temperature of 40°C to obtain a concentrated crude extract.

-

Protocol 3: Pre-purification by Silica Gel Column Chromatography

This step aims to separate the yellow pigments (including this compound) from the more polar orange and other impurities.

Materials:

-

Concentrated crude extract

-

Silica gel (100-200 mesh)

-

Chromatography column

-

Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)

-

Collection tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Allow the silica gel to settle, ensuring a uniform and air-free packing.

-

Equilibrate the column by passing several column volumes of n-hexane through it.

-

-

Sample Loading:

-

Dissolve the concentrated crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane or dichloromethane).

-

Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (B1210297) (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

-

Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

-

The yellow band containing this compound will elute from the column. Combine the fractions containing the yellow pigment.

-

-

Concentration:

-

Concentrate the combined yellow pigment fractions under vacuum at 40°C to obtain a pre-purified extract.

-

Protocol 4: Final Purification

For achieving high purity (>99%), a final purification step using either Sephadex LH-20 column chromatography or High-Speed Countercurrent Chromatography (HSCCC) is recommended.

Option A: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel used for the separation of small organic molecules. It separates compounds based on both size exclusion and partition chromatography.

Materials:

-

Pre-purified this compound extract

-

Sephadex LH-20

-

Chromatography column

-

Elution solvent (e.g., methanol (B129727) or ethanol)

-

Collection tubes

Procedure:

-

Column Preparation:

-

Swell the Sephadex LH-20 in the chosen elution solvent for at least 3 hours.

-

Pack the swollen gel into the chromatography column.

-

Equilibrate the column by passing several column volumes of the elution solvent through it.

-

-

Sample Application and Elution:

-

Dissolve the pre-purified extract in a minimal volume of the elution solvent.

-

Apply the sample to the top of the column.

-

Elute the sample with the same solvent, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing pure this compound.

-

-

Concentration and Drying:

-

Combine the pure this compound fractions.

-

Concentrate under vacuum and dry to obtain the final product.

-

Option B: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption.

Materials:

-

Pre-purified this compound extract

-

HSCCC instrument

-

Two-phase solvent system (e.g., n-hexane:methanol:water in a 10:7:3 volume ratio)

Procedure:

-

Solvent System Preparation:

-

Prepare the two-phase solvent system by mixing the components in a separatory funnel.

-

Allow the phases to separate. The upper phase will be the stationary phase and the lower phase the mobile phase (or vice versa depending on the elution mode).

-

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase.

-

Set the desired rotation speed and pump the mobile phase through the column until hydrodynamic equilibrium is reached.

-

Dissolve the pre-purified extract in a small volume of the solvent system (a mixture of both phases).

-

Inject the sample into the column.

-

Continue pumping the mobile phase and collect fractions.

-

Monitor the eluent at an appropriate wavelength (e.g., 405 nm).

-

-

Concentration and Drying:

-

Combine the fractions containing pure this compound.

-

Concentrate the solution under vacuum at 40°C to a powder to yield high-purity this compound.

-

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for this compound production and purification.

Table 1: this compound Yield from Monascus Fermentation

| Monascus Strain | Fermentation Type | Medium Components | This compound Yield (mg/L) | Reference |

| M. purpureus TST | Liquid-State | Potato Dextrose Broth | 108.5 ± 5.0 | |

| M. purpureus TST | Liquid-State | Synthetic Medium with MSG | 105.1 ± 13.7 |

Table 2: Purity and Recovery of this compound after Purification

| Purification Method | Purity Achieved | Overall Recovery | Reference |

| Silica Gel & LH-20 Chromatography | 96.11% | 6.34% | |

| n-Hexane Extraction, Silica Gel & HSCCC | >99% | Not Reported |

This compound Biosynthesis Pathway

This compound is synthesized via the polyketide pathway in Monascus. The biosynthesis begins with the formation of a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization and reduction, to form the characteristic azaphilone core of this compound. The orange pigments, such as monascorubrin (B81130) and rubropunctatin, are precursors to the yellow pigments.

References

Application Notes and Protocols for the Quantitative Analysis of Ankaflavin Using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211) is a yellow pigment and a bioactive secondary metabolite produced by Monascus species, particularly Monascus purpureus. It is often found alongside monascin (B191897) in fermented red yeast rice.[1][2][3] this compound has garnered significant interest in the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-tumor properties.[1][3] As research into the therapeutic potential of this compound expands, the need for accurate and reliable quantitative analysis methods is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound in various matrices, including fermentation broths, plant extracts, and biological samples.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound using a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method.

Principle of the Method

The described method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of this compound. Detection is typically performed using a Photodiode Array (PDA) or UV-Vis detector at the maximum absorbance wavelength of this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard. The method is designed to be stability-indicating, meaning it can resolve this compound from its potential degradation products.

Experimental Protocols

Sample Preparation

1.1. Extraction from Fermentation Broth/Solid-State Fermentation Product:

A method for producing high-purity this compound involves the following steps:

-

Fermentation: Cultivate the Monascus strain in a suitable liquid or solid-state fermentation medium.

-

Drying: Dry the fermented product.

-

Pulverization: Grind the dried product and pass it through a 100-mesh sieve.

-

Ultrasonic-Assisted Extraction:

-

Add the powdered product to n-hexane (solid-to-liquid ratio of 1:20 to 1:120 g:mL).

-

Perform ultrasonic-assisted extraction 1-4 times with an ultrasonic power of 50-100W for 15-45 minutes each time.

-

Collect the n-hexane crude extract.

-

-

Concentration: Concentrate the crude n-hexane extract under a vacuum at 40°C to obtain a concentrated solution.

-

Pre-separation and Refining: Further purification can be achieved using silica (B1680970) gel chromatography and high-speed countercurrent chromatography to obtain high-purity this compound.

1.2. Preparation of Plasma Samples for Pharmacokinetic Studies:

-

To 100 µL of rat plasma, add 20 µL of methanol (B129727) and 20 µL of an internal standard (IS) working solution.

-

Vortex the mixture for 40 seconds.

-

Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.

-

Centrifuge the mixture at 12,000 × g for 10 minutes at 10°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with 100 µL of methanol, vortex for 3 minutes, and centrifuge for 10 minutes at 12,000 × g.

-

The supernatant is ready for HPLC analysis.

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile (B52724) to obtain a stock solution of a specific concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. The concentration range should bracket the expected concentration of this compound in the samples.

HPLC Instrumentation and Conditions

The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and PDA/UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Gradient Elution | A typical gradient could be:0-5 min: 10% B5-20 min: 10-90% B (linear gradient)20-25 min: 90% B25-30 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Set to the maximum absorbance of this compound (approximately 380-390 nm) |

| Injection Volume | 10-20 µL |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Quantitative Data Summary

| Validation Parameter | Typical Acceptance Criteria | Example Results for a Validated HPLC Method |

| Linearity (R²) | R² ≥ 0.999 | 0.9997 |

| Range | Should cover the expected analyte concentration | 2.5–100 µg/ml |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.94 - 102.29% |

| Precision (RSD%) | ||

| - Intra-day | ≤ 2% | 0.39 - 0.9% |

| - Inter-day | ≤ 2% | 0.6 - 1.73% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 3.04 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 9.11 µg/mL |

| Specificity | No interference from blank, placebo, or degradation products | The method specifically estimates the drug in the presence of degradants. |

| Robustness | Insensitive to small, deliberate variations in method parameters | %RSD of results should be within acceptable limits. |

Stability-Indicating Nature of the Method

To establish the stability-indicating capability of the HPLC method, forced degradation studies should be performed on this compound. This involves subjecting this compound solutions to various stress conditions to induce degradation.

Forced Degradation Protocol:

-

Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm).

The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak, demonstrating the method's specificity.

Pharmacokinetic Application

The validated HPLC method can be applied to pharmacokinetic studies to determine the concentration of this compound in biological fluids like plasma over time after administration. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½) can be calculated to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While specific pharmacokinetic data for this compound is limited, a study on another flavonoid, biochanin A in rats, showed poor bioavailability (<4%).

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, which are crucial for its therapeutic effects. Understanding these pathways is essential for drug development professionals.

This compound's Effect on MAPK Signaling Pathway

This compound has been found to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can suppress the phosphorylation of key proteins like ERK, JNK, and p38, which are involved in inflammatory responses.

Caption: this compound inhibits the MAPK signaling pathway.

This compound's Effect on AMPK Signaling Pathway

This compound acts as a natural activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, this compound can influence lipid and glucose metabolism, contributing to its anti-diabetic and anti-obesity effects.

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of this compound from a sample to the final data is depicted below.

Caption: Workflow for this compound quantitative analysis.

References

- 1. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monascin and this compound act as natural AMPK activators with PPARα agonist activity to down-regulate nonalcoholic steatohepatitis in high-fat diet-fed C57BL/6 mice. | Semantic Scholar [semanticscholar.org]

application of ankaflavin as a natural food colorant

Ankaflavin (B600211), a yellow pigment derived from Monascus purpureus, presents a promising alternative to synthetic colorants in the food industry. This azaphilone derivative not only imparts a vibrant yellow hue but also possesses various bioactive properties, including anti-inflammatory and antioxidant effects.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a natural food colorant.

Application Notes

This compound's application as a food colorant is influenced by its stability, color characteristics, and safety profile. Understanding these parameters is crucial for its effective incorporation into food and beverage systems.

Color Properties and Stability

This compound exhibits a yellow color, the intensity and stability of which are dependent on environmental factors such as pH, temperature, and light exposure. While specific quantitative data for this compound is limited in publicly available literature, general stability trends for Monascus pigments indicate good stability at neutral and basic pH and at elevated temperatures for short durations.[2] However, they are less stable in acidic conditions and in the presence of light.[2]

Table 1: Color Properties of Monascus Pigment Derivatives (CIELAB Values)

| Pigment Derivative | L* (Lightness) | a* (Redness/Greenness) | b* (Yellowness/Blueness) |

| Glycine Derivative | 55.2 | 41.5 | 33.7 |

| Alanine Derivative | 54.8 | 42.1 | 34.2 |

| Valine Derivative | 53.9 | 43.5 | 35.1 |

| Leucine Derivative | 53.1 | 44.2 | 35.8 |

| Isoleucine Derivative | 52.8 | 44.8 | 36.2 |

Source: Adapted from research on Monascus pigment derivatives. These values provide an approximation of the color characteristics and may vary depending on the specific this compound purity and the food matrix.[3]

Safety and Toxicology

The safety of Monascus-derived products is a primary consideration, particularly concerning the potential presence of citrinin, a mycotoxin. However, strains of Monascus purpureus used for pigment production are typically selected for their inability to produce citrinin.[1] A toxicological evaluation of ANKASCIN 568-R, an extract containing monascin (B191897) and this compound, has established a No-Observed-Adverse-Effect Level (NOAEL), indicating its safety for consumption.

Table 2: Toxicological Data for this compound-Containing Extract

| Parameter | Value | Species | Study Duration |

| NOAEL | 796.2 mg/kg/day | Rat | 13 weeks |

Source: Toxicological evaluation of ANKASCIN 568-R, an extract from red mold rice fermented with Monascus purpureus NTU 568.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Monascus purpureus

This protocol is adapted from a patented method for producing high-purity this compound.

Principle:

This method utilizes a non-polar solvent to selectively extract yellow pigments from fermented Monascus purpureus, followed by chromatographic purification to isolate this compound.

Materials:

-

Dried and crushed Monascus purpureus mycelia

-

n-hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (100-mesh) for column chromatography

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Fermentation and Drying: Cultivate Monascus purpureus using a suitable fermentation medium (e.g., rice powder, sodium nitrate, magnesium sulfate, potassium dihydrogen phosphate (B84403) in water). After fermentation, centrifuge the culture to collect the mycelia and dry them thoroughly.

-

Crushing: Crush the dried mycelia into a fine powder.

-

Ultrasonic-Assisted Extraction:

-

Mix the mycelial powder with n-hexane at a solid-to-liquid ratio of 1:90 (g:mL).

-

Perform ultrasonic-assisted extraction at a power of 100W for 30 minutes.

-

Repeat the extraction process three times.

-

-

Centrifugation and Concentration:

-

Centrifuge the extract to separate the supernatant.

-

Concentrate the n-hexane crude extract under vacuum at 40°C using a rotary evaporator to obtain a concentrated solution.

-

-

Pre-separation by Silica Gel Chromatography:

-

Pack a chromatography column with 100-mesh silica gel.

-

Load the concentrated extract onto the column.

-

Elute with a mobile phase of n-hexane and ethyl acetate (volume ratio between 2:1 and 8:1).

-

Collect the yellow eluent.

-

-

Final Concentration: Concentrate the purified yellow eluent under vacuum at 40°C to obtain a high-purity this compound powder.

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Application of this compound in a Model Acidic Beverage

Principle:

This protocol outlines the steps to incorporate this compound into a model acidic beverage and assess its color stability under accelerated shelf-life conditions.

Materials:

-

Purified this compound powder

-

Citric acid

-

Distilled water

-

pH meter

-

Spectrophotometer or colorimeter

-

Incubator with controlled temperature and light

Procedure:

-

Preparation of Model Beverage:

-

Prepare a stock solution of the model beverage base containing 10% (w/v) sucrose and citric acid to achieve a pH of 3.5.

-

Filter the solution to ensure clarity.

-

-

Incorporation of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

-

Add a specific volume of the this compound stock solution to the model beverage base to achieve the desired final concentration (e.g., 10-50 ppm).

-

Mix thoroughly to ensure uniform distribution.

-

-

Accelerated Shelf-Life Testing:

-

Divide the this compound-colored beverage into multiple transparent, sealed containers.

-

Temperature Stability: Store samples at different temperatures (e.g., 25°C, 40°C, 60°C) in the dark.

-

Light Stability: Expose samples to a controlled light source (e.g., 550 W/m²) at a constant temperature (e.g., 30°C). A control sample should be stored in the dark at the same temperature.

-

-

Colorimetric Analysis:

-

At regular time intervals (e.g., 0, 24, 48, 72 hours), measure the CIELAB (L, a, b*) values of the beverage samples using a spectrophotometer or colorimeter.

-

Calculate the total color difference (ΔE*) to quantify the change in color over time.

-

Diagram 2: Workflow for Beverage Application and Stability Testing

Caption: Workflow for beverage application and stability testing of this compound.

Signaling Pathway

This compound has been shown to exert some of its biological effects through the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway. PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.

Diagram 3: this compound's Modulation of the PPARγ Signaling Pathway

Caption: this compound activates PPARγ, leading to beneficial metabolic effects.

References

Ankaflavin in the Study of Nrf2 and Paraoxonase-1 Pathways: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankaflavin (B600211), a yellow pigment derived from Monascus purpureus-fermented products, has garnered significant interest for its therapeutic potential, particularly its role in modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Paraoxonase-1 (PON1) pathways.[1] this compound is recognized for its antioxidant, anti-inflammatory, and lipid-modulating properties.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on these crucial cellular signaling pathways. This compound has been shown to be an activator of the Nrf2 pathway, a master regulator of cellular antioxidant responses. Furthermore, it influences the activity of PON1, an enzyme associated with high-density lipoprotein (HDL) that protects against lipid peroxidation. The interplay between these pathways highlights this compound's potential as a multi-target agent for conditions associated with oxidative stress and dyslipidemia.

Data Presentation

The following tables summarize the quantitative effects of this compound on key biomarkers of the Nrf2 and PON1 pathways, extracted from in vivo studies.

Table 1: Effect of this compound on Antioxidant Enzyme Activities in Mice with Alcoholic Liver Disease

| Treatment Group | Catalase (CAT) (U/mg protein) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Glutathione (B108866) Peroxidase (GPx) (U/mg protein) | Glutathione Reductase (GRd) (nmol/min/mg protein) |

| Normal Control | 2.51 ± 0.18 | 1.81 ± 0.13 | 0.43 ± 0.03 | 1.57 ± 0.11 |

| Ethanol-Induced | 1.95 ± 0.14 | 1.06 ± 0.08 | 0.33 ± 0.02 | 1.32 ± 0.09 |

| This compound (Low Dose) | 2.35 ± 0.17 | 1.48 ± 0.11 | 0.39 ± 0.03 | 1.49 ± 0.10 |

| This compound (High Dose) | 2.46 ± 0.18 | 1.63 ± 0.12 | 0.41 ± 0.03 | 1.53 ± 0.11 |

Data adapted from a study on alcoholic liver disease in mice. Low and high doses of this compound correspond to 0.3075 mg/kg and 1.5375 mg/kg body weight, respectively.[4]

Table 2: Effect of this compound on Nrf2 Protein Expression in the Livers of Mice with Alcoholic Liver Disease

| Treatment Group | Relative Nrf2 Protein Expression (Fold Change vs. Control) |

| Normal Control | 1.00 |

| Ethanol-Induced | ~1.00 (No significant change) |

| This compound (Low Dose) | 2.26 ± 0.25 |

| This compound (High Dose) | Not Reported |

Data adapted from a study on alcoholic liver disease in mice. Low dose of this compound corresponds to 0.3075 mg/kg body weight.[4]

Table 3: Effect of this compound on Plasma PON1 Activity in Hamsters on a High-Fat Diet

| Treatment Group | Plasma PON1 Activity (U/mL) |

| Control | ~130 |

| High-Fat Diet (HF) | ~110 |

| HF + this compound | ~150 |

| HF + this compound + GW9662 (PPARγ antagonist) | ~125 |

Data are estimated from the graphical representation in the cited study.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Nrf2 and PON1 Pathways

This compound exerts its protective effects through the activation of the Nrf2 signaling pathway and modulation of PON1 activity. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for antioxidant enzymes like SOD, CAT, and GPx. This compound also demonstrates the ability to increase the activity of PON1, an enzyme that is crucial for protecting HDL and LDL from oxidation.

Caption: this compound's dual action on Nrf2 and PON1 pathways.

Experimental Workflow: Investigating this compound's Effect on Nrf2 Activation

A typical workflow to assess the impact of this compound on the Nrf2 pathway involves treating cells or animal models with this compound, followed by the isolation of cellular components to measure Nrf2 translocation and the expression and activity of its target genes.

Caption: Workflow for Nrf2 activation studies.

Experimental Protocols

Nrf2 Nuclear Translocation Assay (Western Blot)

Objective: To determine the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cell culture or animal tissue treated with this compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Cell/Tissue Lysis and Fractionation:

-

Harvest cells or homogenize tissue samples.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) from each fraction onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize nuclear Nrf2 levels to the nuclear loading control (Lamin B).

-

Antioxidant Enzyme Activity Assays

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, GPx) in response to this compound treatment.

2.1 Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Procedure:

-

Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, NBT, xanthine (B1682287), and the sample lysate.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature and measure the absorbance at 560 nm.

-

One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

2.2 Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Procedure:

-

Add the sample lysate to a solution of H₂O₂ in phosphate buffer.

-

Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

-

One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

2.3 Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, sodium azide, NADPH, and glutathione reductase.

-

Add the sample lysate and pre-incubate.

-

Initiate the reaction by adding a substrate (e.g., tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

-

One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

-

Paraoxonase-1 (PON1) Activity Assay

Objective: To measure the arylesterase activity of PON1 in serum or plasma samples following this compound treatment.

Materials:

-

Serum or plasma samples

-

Tris-HCl buffer (pH 8.0) containing CaCl₂

-

Phenyl acetate (B1210297) (substrate)

-

Spectrophotometer

Protocol:

-

Sample Preparation:

-

Collect blood samples and prepare serum or plasma.

-

Dilute the samples appropriately with Tris-HCl buffer.

-

-

Assay Procedure:

-

Add the diluted serum/plasma to a cuvette containing Tris-HCl buffer with CaCl₂.

-

Initiate the reaction by adding phenyl acetate.

-

Immediately monitor the increase in absorbance at 270 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5 minutes).

-

-

Calculation:

-

Calculate the rate of phenyl acetate hydrolysis from the linear portion of the absorbance curve.

-

One unit of arylesterase activity is defined as 1 µmol of phenyl acetate hydrolyzed per minute.

-

Conclusion

This compound presents a promising natural compound for the modulation of the Nrf2 and PON1 pathways. The protocols and data presented in these application notes provide a framework for researchers to investigate the molecular mechanisms underlying the therapeutic effects of this compound. Further studies are warranted to fully elucidate its potential in the prevention and treatment of diseases associated with oxidative stress and lipid abnormalities.

References

- 1. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monascin and this compound of Monascus purpureus Prevent Alcoholic Liver Disease through Regulating AMPK-Mediated Lipid Metabolism and Enhancing Both Anti-Inflammatory and Anti-Oxidative Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Investigating the Anti-Obesity Effects of Ankaflavin

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the anti-obesity properties of ankaflavin (B600211), a yellow pigment derived from Monascus species. The protocols herein detail both in vitro and in vivo methodologies to investigate this compound's effects on adipogenesis, lipolysis, and relevant signaling pathways. This document is intended to guide researchers in the systematic assessment of this compound as a potential therapeutic agent for obesity and related metabolic disorders.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, which increases the risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease. This compound has emerged as a promising natural compound with potential anti-obesity effects.[1][2][3] Studies have indicated that this compound can inhibit adipocyte differentiation and lipogenesis while promoting lipolysis.[1][2] The proposed mechanisms of action involve the modulation of key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

These protocols provide a detailed roadmap for preclinical evaluation of this compound, from initial cell-based assays to whole-animal models of obesity.

Key Signaling Pathways

This compound's anti-obesity effects are believed to be mediated through the modulation of critical signaling pathways that regulate adipocyte function. Understanding these pathways is crucial for designing and interpreting experiments.

Adipogenesis Signaling Cascade

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is tightly regulated by a cascade of transcription factors. PPARγ and C/EBPα are considered master regulators of this process. This compound has been shown to inhibit the expression of C/EBPβ, which in turn downregulates its downstream targets, PPARγ and C/EBPα, thereby suppressing adipocyte differentiation.

AMPK Signaling Pathway

AMPK is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. This compound has been identified as a natural activator of AMPK. Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.

Experimental Design and Protocols

A tiered approach is recommended, starting with in vitro assays to establish direct cellular effects and progressing to in vivo models to assess systemic efficacy and safety.

In Vitro Studies: 3T3-L1 Preadipocyte Model

The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis.

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Treat cells with varying concentrations of this compound or a vehicle control.

-

Insulin Treatment (Day 2): Replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective this compound concentrations.

-

Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS and the respective this compound concentrations until the cells are fully differentiated (typically 8-10 days).

This protocol quantifies the accumulation of intracellular lipids, a hallmark of adipocyte differentiation.

-

Fixation: After the differentiation period, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the wells to dry completely. Add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.

-

Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

-

Quantification:

-

Microscopy: Visualize and capture images of the stained lipid droplets.

-